molecular formula C24H19ClN2O2 B7713528 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide

Cat. No.: B7713528
M. Wt: 402.9 g/mol
InChI Key: FTFJHFHGHQUQIK-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the quinoline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antifungal effects .

Properties

IUPAC Name

3-chloro-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-9-11-21(12-10-16)27(24(29)18-6-4-7-20(25)14-18)15-19-13-17-5-2-3-8-22(17)26-23(19)28/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFJHFHGHQUQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide typically involves the reaction of 2-hydroxyquinoline with appropriate benzoyl chloride derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethylene glycol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It exhibits significant biological activity, making it a candidate for drug development, particularly in antimicrobial and anticancer research.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective in anticancer applications . The compound’s quinoline moiety allows it to intercalate with DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide include other quinoline derivatives such as:

    2-hydroxyquinoline: Known for its antimicrobial properties.

    4-hydroxyquinoline: Exhibits significant biological activity and is used in drug development.

    8-hydroxyquinoline: Widely studied for its anticancer and antifungal effects.

What sets this compound apart is its unique combination of the quinoline moiety with the benzamide structure, which enhances its biological activity and makes it a versatile compound for various applications.

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